Cas no 933741-93-6 (1-Methylazepan-4-amine)

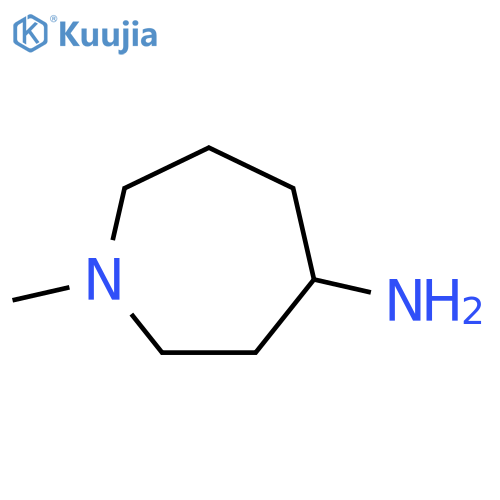

1-Methylazepan-4-amine structure

商品名:1-Methylazepan-4-amine

CAS番号:933741-93-6

MF:C7H16N2

メガワット:128.215341567993

MDL:MFCD17015865

CID:1078799

PubChem ID:52911273

1-Methylazepan-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-Methylazepan-4-amine

- 4-Amino-1-methyl-hexahydro-1h-azepine

- 1-methyl-4-azepanamine

- 3590AF

- PB18198

- AB1011671

- ST1271473

- AM20120348

- A844561

- CS-0052429

- AS-33424

- FT-0684690

- MFCD17015865

- 933741-93-6

- 4-Amino-1-methylazepane

- SY097559

- EN300-203536

- J-504988

- SCHEMBL12233404

- AKOS014320332

- DTXSID60680584

- 2165817-48-9

- (4S)-1-methylazepan-4-amine

- DB-354578

- (4R)-1-methylazepan-4-amine

- 2165789-65-9

-

- MDL: MFCD17015865

- インチ: 1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3

- InChIKey: LYRZFDLVKYYDOX-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 128.131348519g/mol

- どういたいしつりょう: 128.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 83

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 29.3

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 162.3±8.0 °C at 760 mmHg

- フラッシュポイント: 51.4±13.6 °C

- じょうきあつ: 2.2±0.3 mmHg at 25°C

1-Methylazepan-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Methylazepan-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494167-25G |

1-methylazepan-4-amine |

933741-93-6 | 97% | 25g |

$1570 | 2023-09-03 | |

| abcr | AB291843-1 g |

4-Amino-1-methyl-hexahydro-1H-azepine, 95%; . |

933741-93-6 | 95% | 1 g |

€830.00 | 2023-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00319-10G |

1-methylazepan-4-amine |

933741-93-6 | 97% | 10g |

¥ 4,801.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00319-1G |

1-methylazepan-4-amine |

933741-93-6 | 97% | 1g |

¥ 960.00 | 2023-04-12 | |

| Apollo Scientific | OR919163-250mg |

4-Amino-1-methyl-hexahydro-1H-azepine |

933741-93-6 | 96% | 250mg |

£275.00 | 2025-02-21 | |

| Alichem | A449042029-5g |

1-Methylazepan-4-amine |

933741-93-6 | 95% | 5g |

$1926.68 | 2023-08-31 | |

| TRC | M288833-10mg |

1-Methylazepan-4-amine |

933741-93-6 | 10mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M288833-50mg |

1-Methylazepan-4-amine |

933741-93-6 | 50mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-203536-2.5g |

1-methylazepan-4-amine |

933741-93-6 | 2.5g |

$518.0 | 2023-09-16 | ||

| Chemenu | CM104914-1g |

1-methylazepan-4-amine |

933741-93-6 | 95% | 1g |

$436 | 2021-06-10 |

1-Methylazepan-4-amine 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

933741-93-6 (1-Methylazepan-4-amine) 関連製品

- 4897-50-1(1,4'-bipiperidine)

- 13901-38-7(3-(2-Ethylpiperidin-1-yl)propan-1-amine)

- 25560-00-3(3-(2-Methylpiperidin-1-yl)propan-1-amine)

- 73579-08-5(N,1-dimethylpiperidin-4-amine)

- 41838-46-4(1-methylpiperidin-4-amine)

- 143300-64-5(N,N-diethylpiperidin-4-amine)

- 50533-97-6(N,N-Dimethylpiperidin-4-amine)

- 68814-95-9(Amines, tri-C8-10-alkyl)

- 127285-08-9(1-(propan-2-yl)piperidin-4-amine)

- 117927-28-3(1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:933741-93-6)1-Methylazepan-4-amine

清らかである:99%

はかる:10g

価格 ($):1223.0